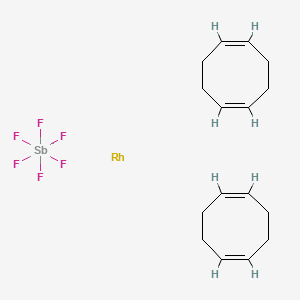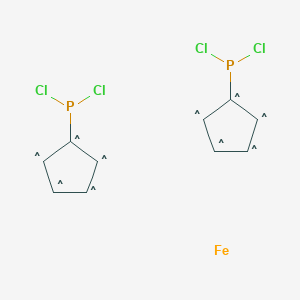
Alkyne MegaStokes dye 735
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alkyne MegaStokes dye 735 is a multifunctional dye known for its large Stokes-shift, making it exceptionally useful in fluorescence resonance electron transfer (FRET) applications. This dye is particularly valuable in biological experiments for observing and analyzing cell structures, tracking biomolecules, evaluating cell functions, distinguishing cell types, detecting biomolecules, studying tissue pathology, and monitoring microorganisms .
Métodos De Preparación
The synthesis of Alkyne MegaStokes dye 735 involves classical copper-catalyzed 1,3-dipolar cycloaddition reactions. The dye contains a cyclooctyne moiety, an alkyne derivative that enables copper-free clicking to azides . The general synthetic route includes the following steps:
Formation of the alkyne derivative: This involves the reaction of a suitable precursor with an alkyne reagent under specific conditions.
Copper-catalyzed cycloaddition: The alkyne derivative undergoes a cycloaddition reaction with an azide in the presence of a copper catalyst.
Purification: The resulting product is purified using standard techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Alkyne MegaStokes dye 735 undergoes several types of chemical reactions, including:
Copper-catalyzed 1,3-dipolar cycloaddition: This reaction involves the alkyne group reacting with an azide to form a triazole ring.
Bioorthogonal labeling reactions: The dye can undergo bioorthogonal labeling reactions with azido sugars, demonstrating its ability to efficiently label surface glycoproteins.
Common reagents and conditions used in these reactions include copper catalysts, azides, and suitable solvents. The major products formed from these reactions are triazole derivatives.
Aplicaciones Científicas De Investigación
Alkyne MegaStokes dye 735 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Alkyne MegaStokes dye 735 involves its ability to participate in copper-catalyzed 1,3-dipolar cycloaddition reactions. The dye’s alkyne group reacts with azides to form stable triazole rings, enabling efficient bioorthogonal labeling. This mechanism allows the dye to label biomolecules without interfering with their natural functions .
Comparación Con Compuestos Similares
Alkyne MegaStokes dye 735 is unique due to its large Stokes-shift and ability to participate in copper-free click reactions. Similar compounds include other MegaStokes dyes that cover the visible spectrum and reach the infrared regime. These dyes are also used in FRET applications and bioorthogonal labeling reactions .
Similar compounds include:
- MegaStokes dye 680
- MegaStokes dye 700
- MegaStokes dye 750
These dyes share similar properties but differ in their specific absorption and emission wavelengths, making this compound particularly suitable for applications requiring a large Stokes-shift .
Propiedades
Número CAS |
1246853-79-1 |
|---|---|
Fórmula molecular |
C24H26N2O4S |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
4-[(E)-2-[6-(diethylamino)-1-benzofuran-2-yl]ethenyl]-1-pent-4-ynylpyridin-1-ium-3-sulfonate |
InChI |
InChI=1S/C24H26N2O4S/c1-4-7-8-14-25-15-13-19(24(18-25)31(27,28)29)10-12-22-16-20-9-11-21(17-23(20)30-22)26(5-2)6-3/h1,9-13,15-18H,5-8,14H2,2-3H3 |
Clave InChI |
HHTYOPQTKKSRPO-UHFFFAOYSA-N |
SMILES isomérico |
CCN(CC)C1=CC2=C(C=C1)C=C(O2)/C=C/C3=C(C=[N+](C=C3)CCCC#C)S(=O)(=O)[O-] |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C=C(O2)C=CC3=C(C=[N+](C=C3)CCCC#C)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dichlorophenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide](/img/structure/B12053185.png)
![2-({5-[(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B12053190.png)
![(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene](/img/structure/B12053198.png)

![2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053221.png)



![2-({5-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053238.png)
![8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053250.png)


![5-{4-[(E)-(2,5-dimethoxyphenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12053255.png)
